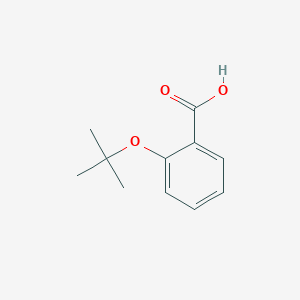

2-Amino-1,3-benzothiazole-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

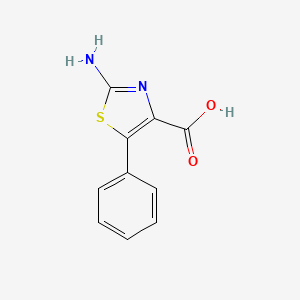

2-Amino-1,3-benzothiazole-5-carboxylic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, leading to the formation of 1,4-benzothiazines. This process includes decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, resulting in moderate to excellent yields . Another method includes the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium, which forms benzothiazole-2-carboxylates through a 5-endo-trig process . Additionally, a metal-free catalytic method allows for the synthesis of benzothiazole derivatives from carboxylic acids using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using crystallographic data. For instance, the structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate has been reported, with the analysis showing two crystallographically independent conformations that differ by the rotational positions of their methoxymethyl substituents. Intermolecular contacts in these structures are predominantly governed by hydrogen bonding involving the amine hydrogen atoms .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization of carboxamide systems, leading to arylation and oxygenation of sp2/sp3 β-C-H bonds . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature can lead to the formation of various thiazolopyridine carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole core can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of an acyl group on the amino function of 2-(4-aminophenyl)benzothiazoles has been shown to influence their antitumor activities, suggesting that metabolism plays a crucial role in their mode of action . The solid-phase synthesis of benzothiazolyl amino acids and peptides has also been developed, highlighting the compatibility of these heterocycles with peptide chemistry and their potential for creating biologically active compounds .

Scientific Research Applications

Chemistry and Properties

2-Amino-1,3-benzothiazole-5-carboxylic acid, as part of the broader benzothiazole derivatives, is a compound of interest in the field of coordination chemistry. Research has summarized the preparation procedures, properties of the free organic compounds, their protonated and/or deprotonated forms, and a variety of complex compounds of these ligands. The studies have covered their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, identifying areas that require further exploration for potential applications (Boča, Jameson, & Linert, 2011).

Synthesis and Transformations

Modern approaches to the synthesis and transformation of benzothiazole derivatives, including 2-amino and 2-mercapto substituted benzothiazoles, have been extensively reviewed. These compounds are noted for their biological activity and demand in industrial applications. Innovations in synthesis methods, both conventional multistep processes and one-pot, atom economy procedures, have been developed, emphasizing green chemistry principles. The ease of functionalization of these derivatives makes them versatile building blocks for organic and organoelement synthesis, potentially useful for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Activity

Benzothiazole derivatives have been identified as a rich source of biologically active compounds, showcasing a wide range of pharmacological activities. Their structural diversity enables the exploration of therapeutic potentials, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The structural activity relationship (SAR) of these compounds indicates that modifications at specific positions on the benzothiazole ring can significantly influence their biological activity, suggesting a promising avenue for the development of new therapeutic agents (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Agents

The antimicrobial and antiviral potentials of benzothiazole moieties and derivatives have been highlighted, underscoring their significance in pharmaceutical chemistry. These compounds have demonstrated effectiveness against a variety of microorganisms and viruses, making them candidates for the development of new antimicrobial and antiviral drugs. The diversity in mode of action against different pathogens suggests the versatility of benzothiazole derivatives in addressing current health challenges, including the fight against multi-drug resistant pathogens and emerging diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Safety and Hazards

Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

Relevant papers on this compound can be found at the following links .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are various enzymes and receptors. The compound has been found to inhibit several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase affects DNA replication. Similarly, the inhibition of other enzymes disrupts the synthesis of various metabolites and signaling molecules .

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to the inhibition of the target enzymes. This leads to disruptions in the normal cellular processes controlled by these enzymes, potentially resulting in the death of the cells or the inhibition of their growth .

properties

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPJTVLMPMYKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594246 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-95-1 |

Source

|

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)